Bamipine dihydrochloride

Description

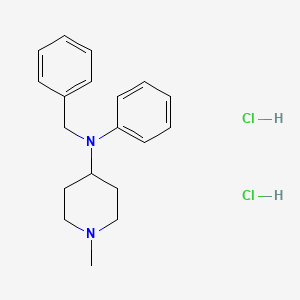

Structure

3D Structure of Parent

Properties

CAS No. |

61732-85-2 |

|---|---|

Molecular Formula |

C19H26Cl2N2 |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C19H24N2.2ClH/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;;/h2-11,19H,12-16H2,1H3;2*1H |

InChI Key |

MSCVWXUSXBIBAO-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Other CAS No. |

61732-85-2 |

Related CAS |

4945-47-5 (Parent) |

Synonyms |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Origin of Product |

United States |

Advanced Synthetic and Derivatization Research of Bamipine Dihydrochloride

Methodologies for the Synthesis of Bamipine (B1667737) Dihydrochloride (B599025) and Related Analogs

The synthesis of Bamipine and its analogs is a subject of significant interest in medicinal and synthetic chemistry, primarily due to the therapeutic importance of its 4-arylaminopiperidine core structure. mdpi.comresearchgate.net Research has established several viable pathways for its creation, ranging from classical multi-step procedures to more modern reductive amination techniques.

The manufacturing process for Bamipine typically involves a sequential construction of the molecule, starting from basic heterocyclic and aromatic precursors. One established method begins with the reaction of 1-methyl-piperidone-4 and aniline (B41778) in toluene, which, with the aid of glacial acetic acid, forms the anil of 1-methyl-1-piperidone-4. chemicalbook.com This intermediate is then reduced, for example, using activated aluminum borings in a methanol-water mixture, to yield 4-N-phenylamino-1-methylpiperidine. chemicalbook.com The final core structure of Bamipine is achieved through the N-benzylation of this secondary amine. This is accomplished by reacting it with benzyl (B1604629) chloride in the presence of a strong base like sodium amide in benzene. chemicalbook.com The resulting base, 4-(N-phenyl-N-benzyl)-amino-1-methylpiperidine, is then treated with hydrochloric acid to precipitate the dihydrochloride salt. chemicalbook.com

An alternative and widely used approach is centered on reductive amination. This method involves the reaction of a ketone, such as N-boc-piperidin-4-one, with an amine like aniline. mdpi.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) using sodium triacetoxyborohydride (B8407120) as the reducing agent, with acetic acid serving as a catalyst. This pathway offers a direct method to form the crucial C-N bond at the 4-position of the piperidine (B6355638) ring. Subsequent steps would involve deprotection and N-benzylation to complete the synthesis.

These synthetic investigations are crucial for optimizing production, improving yields, and minimizing by-products, contributing to the broader understanding of piperidine chemistry.

| Synthetic Pathway | Key Intermediates | Primary Reagents | Reaction Type |

|---|---|---|---|

| Classical Multi-Step Synthesis | Anil of 1-methyl-1-piperidone-4; 4-N-phenylamino-1-methylpiperidine | 1-methyl-piperidone-4, Aniline, Benzyl chloride, Sodium amide | Condensation, Reduction, N-alkylation |

| Reductive Amination | N-boc-4-aminophenyl-piperidine | N-boc-piperidin-4-one, Aniline, Sodium triacetoxyborohydride | Reductive Amination |

The well-defined structure and properties of Bamipine make it a valuable reference compound in the field of synthetic chemistry. It is particularly utilized in studies focused on the synthesis of piperidin-4-one and other complex heterocyclic systems. The 4-arylaminopiperidine scaffold present in Bamipine is a privileged structure found in numerous pharmacologically active molecules, including potent opioid analgesics and neurokinin 1 (NK1) receptor antagonists. mdpi.comresearchgate.net

As a result, synthetic pathways developed for Bamipine often serve as a template or benchmark for creating libraries of related compounds. Researchers use it to validate new synthetic methods and to compare the physicochemical and pharmacological properties of newly synthesized analogs. Its use as a reference standard contributes to a deeper understanding of reaction mechanisms and the chemical behavior of the piperidine ring system.

Structural Modification and Derivatization Strategies

The Bamipine molecule is a versatile scaffold that has been the subject of extensive derivatization research. These efforts are aimed at modulating its biological activity, selectivity, and pharmacokinetic properties by making precise structural changes.

While Bamipine is known as an H1-antihistamine, its core structure has been recognized as a "privileged scaffold" for designing ligands that target other receptors. A notable example of rational design involves using the Bamipine framework to develop potent and selective ligands for dopamine (B1211576) receptors, specifically the D3 subtype. chemicalbook.com

In these studies, the fundamental Bamipine structure is systematically altered. Modifications might include substituting the phenyl or benzyl groups, altering the N-methyl group on the piperidine ring, or introducing new functional groups at various positions. This repurposing of the scaffold demonstrates how a known drug molecule can serve as a starting point for discovering compounds with entirely different therapeutic applications, moving from antihistaminic to potential neuropsychiatric indications. chemicalbook.com Such research highlights the efficiency of using established molecular frameworks to explore new pharmacological targets.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and the Bamipine scaffold is well-suited for such investigations. By synthesizing a series of structurally related analogs, researchers can systematically probe how specific molecular features influence biological activity. For instance, research teams have synthesized libraries of compounds based on the Bamipine structure to optimize them as ligands for biogenic amine receptors. chemicalbook.com

These studies have helped elucidate how modifications to the Bamipine framework can impact receptor binding affinity and selectivity. For example, introducing substituents onto the aromatic rings or changing the nature of the piperidine nitrogen substituent can drastically alter the compound's interaction with its biological target. The synthesis of 2-substituted Bamipine derivatives is one such area of exploration. acs.org The insights gained from these SAR studies are critical for the rational design of new drug candidates with improved potency and reduced side effects.

| Structural Moiety of Bamipine | Potential Modification | Hypothetical Impact on Activity (Illustrative) |

|---|---|---|

| N-phenyl group | Addition of electron-withdrawing or donating groups | May alter receptor binding affinity or selectivity (e.g., for H1 vs. Dopamine receptors) |

| N-benzyl group | Replacement with other aryl or alkyl groups | Could influence lipophilicity and pharmacokinetic properties |

| Piperidine N-methyl group | Substitution with larger alkyl groups (e.g., ethyl, propyl) | May introduce steric hindrance, affecting receptor fit |

In Vitro Pharmacological Characterization of Bamipine Dihydrochloride

Receptor Binding and Selectivity Profiling Studies

The initial characterization of a novel compound involves determining its affinity and selectivity for its primary target receptor, as well as for other receptors that may mediate off-target effects. For Bamipine (B1667737) dihydrochloride (B599025), these studies have centered on its interaction with histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.

Competitive binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest with high affinity. The ability of an unlabeled compound, in this case, Bamipine dihydrochloride, to displace the radioligand is then measured, allowing for the calculation of its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific Ki or IC50 values for this compound from radioligand displacement studies are not extensively reported in publicly available literature, studies on Bamipine and its derivatives have confirmed them to be potent H1-receptor antagonists. nih.gov The affinity of Bamipine for the histamine H1 receptor is the primary mechanism underlying its antihistaminic effects.

Table 1: Illustrative Histamine H1 Receptor Binding Affinities of Selected Antihistamines

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) - Representative Data |

| Bamipine | Histamine H1 | Data not available in cited literature |

| Diphenhydramine | Histamine H1 | 1-5 |

| Cetirizine | Histamine H1 | 2-10 |

| Loratadine | Histamine H1 | 5-15 |

Note: The data for compounds other than Bamipine are representative values from various pharmacological studies and are included for comparative purposes.

Many first-generation H1-antihistamines have been shown to act as inverse agonists rather than neutral antagonists at the histamine H1 receptor. A neutral antagonist blocks the binding of an agonist but has no effect on the basal activity of the receptor. In contrast, an inverse agonist not only blocks the agonist but also reduces the constitutive activity of the receptor, a state of receptor activation that exists even in the absence of an agonist.

First-generation antihistamines are known to interact with other receptors, which can lead to some of their side effects. One of the most significant of these off-target interactions is with muscarinic acetylcholine receptors, leading to anticholinergic effects.

Bamipine is recognized to possess anticholinergic properties. drugbank.com These effects are mediated by its ability to act as an antagonist at muscarinic receptors. However, detailed in vitro binding studies quantifying the affinity of this compound for the different muscarinic receptor subtypes (M1-M5) are not widely documented. The anticholinergic activity contributes to effects such as dry mouth and sedation, which are characteristic of older antihistamines.

Table 2: Illustrative Muscarinic Receptor Binding Profile for a First-Generation Antihistamine

| Receptor Subtype | Binding Affinity (Ki in nM) - Representative Data |

| Muscarinic M1 | 20-100 |

| Muscarinic M2 | 50-200 |

| Muscarinic M3 | 30-150 |

| Muscarinic M4 | 100-500 |

| Muscarinic M5 | 150-600 |

Note: This table provides representative data for a typical first-generation antihistamine to illustrate the concept of muscarinic receptor interaction, as specific data for Bamipine is not available.

Cellular and Molecular Mechanism Investigations

Beyond receptor binding, it is crucial to understand how a compound modulates cellular functions and intracellular signaling pathways. For an antihistamine, this includes its effects on inflammatory processes.

Histamine, acting through H1 receptors, can promote the expression of pro-inflammatory cytokines. H1-antihistamines can counteract this by blocking the H1 receptor. Furthermore, some antihistamines have been shown to have anti-inflammatory effects that are independent of H1 receptor blockade, potentially through the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB). smpdb.ca

Specific in vitro studies investigating the direct effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture models, such as peripheral blood mononuclear cells (PBMCs) or mast cells, have not been extensively published. Such studies would be valuable to fully characterize its anti-inflammatory profile.

Table 3: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Model | Stimulus | Cytokine Measured | Effect of this compound (Hypothetical) |

| Mast Cells | IgE/Antigen | TNF-α | Inhibition |

| PBMCs | LPS | IL-6 | Inhibition |

| Epithelial Cells | Histamine | IL-8 | Inhibition |

Note: This table is hypothetical and for illustrative purposes, as specific experimental data for Bamipine is lacking.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

As an antagonist (or inverse agonist) at the H1 receptor, this compound is expected to inhibit this signaling cascade. By blocking the H1 receptor, it would prevent histamine-induced activation of the Gq/11 pathway. This is a key component of its mechanism of action in allergic conditions. smpdb.ca The reduction in NF-κB activity is also linked to the modulation of this GPCR signaling pathway. smpdb.ca

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues provide a valuable method for studying the physiological and pharmacological responses of a specific organ or tissue in a controlled environment, free from systemic influences. For antihistamines like Bamipine, these assays are essential for quantifying their ability to counteract the effects of histamine on smooth muscle contraction.

The isolated guinea pig ileum is a classic and widely used preparation for the in vitro assessment of H1-antihistamine activity. This tissue is highly sensitive to histamine, which induces robust contractile responses through H1 receptors located on the smooth muscle cells. The antagonistic effect of Bamipine on these contractions provides a measure of its H1-receptor blocking potency.

In comparative studies, the antihistaminic action of Bamipine on the isolated guinea pig ileum has been found to be of a similar magnitude to that of mepyramine, another potent first-generation H1 antagonist. Mepyramine is often used as a reference compound in such assays due to its well-characterized competitive antagonism at the H1 receptor. The comparable activity suggests that Bamipine is an effective inhibitor of histamine-induced contractions in this tissue.

The table below illustrates a comparative view of the antihistaminic activity of Bamipine against a standard reference compound on the isolated guinea pig ileum.

| Compound | Tissue Preparation | Relative Antihistaminic Potency |

| Bamipine | Guinea Pig Ileum | Comparable to Mepyramine |

| Mepyramine | Guinea Pig Ileum | Standard Reference |

In addition to its antihistaminic properties, many first-generation H1 antagonists exhibit anticholinergic (antimuscarinic) activity, which can contribute to their therapeutic effects and side-effect profile. This antispasmodic action can be quantified in vitro using tissues like the rabbit ileum, where contraction is induced by cholinergic agonists such as acetylcholine or carbachol. Studies have indicated that Bamipine possesses approximately one-quarter of the antispasmodic (anticholinergic) activity of atropine (B194438) on the rabbit ileum. Atropine is a potent and well-known competitive antagonist of muscarinic acetylcholine receptors.

The following table provides a comparison of the antispasmodic activity of Bamipine relative to atropine.

| Compound | Tissue Preparation | Relative Antispasmodic Potency |

| Bamipine | Rabbit Ileum | ~25% of Atropine's activity |

| Atropine | Rabbit Ileum | Standard Reference |

This table is based on descriptive comparative data.

The primary mechanism of action of Bamipine at the cellular level is the competitive antagonism of histamine H1 receptors. In experimental systems utilizing isolated smooth muscle tissues, the application of Bamipine leads to a concentration-dependent inhibition of the contractile responses induced by histamine. This is typically observed as a rightward shift in the concentration-response curve for histamine in the presence of Bamipine, a hallmark of competitive antagonism.

As a first-generation antihistamine, Bamipine readily crosses cellular membranes to reach its target receptors. The interaction of Bamipine with H1 receptors on smooth muscle cells prevents the histamine-induced intracellular signaling cascade that leads to muscle contraction. This cascade typically involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. By blocking the initial receptor activation by histamine, Bamipine effectively abrogates these downstream cellular events.

Furthermore, the anticholinergic properties of Bamipine observed in isolated tissue preparations indicate an interaction with muscarinic acetylcholine receptors. This dual receptor activity is a common feature of older antihistamines and can influence tissue responses in experimental settings where cholinergic tone is present. In tissues like the trachea, both histaminic and cholinergic pathways can mediate smooth muscle contraction, and a compound with both antihistaminic and anticholinergic properties may exhibit a more pronounced relaxant effect than a purely selective H1 antagonist.

Preclinical Pharmacological Studies of Bamipine Dihydrochloride in Animal Models

Neuropharmacological Assessments in Experimental Animal Models

The central nervous system (CNS) effects of H1 receptor antagonists are a key area of research, with studies often employing sophisticated animal models to discern specific actions.

Evaluation of Central Nervous System Effects in H1 Receptor Knockout Mice and Wild-Type Controls

To understand the precise role of the H1 receptor in mediating the central effects of histamine (B1213489) and its antagonists, studies utilizing H1-receptor knockout (H1R-KO) mice are invaluable. While direct studies on bamipine (B1667737) in these specific models are not extensively documented in the available literature, research on H1R-KO mice provides a critical framework for understanding the expected effects.

Behavioral and neurochemical experiments in H1-receptor knockout mice have been instrumental in re-evaluating the role of H1 receptors in various physiological processes. nih.gov Studies on these knockout mice have confirmed the significant role of H1 receptors in arousal, the sleep-wake cycle, locomotion, nociception, and aggressive behavior. nih.gov For instance, H1R-KO mice exhibit altered sleep patterns and responses to wakefulness-promoting stimuli, underscoring the receptor's importance in maintaining arousal. nih.gov It has been shown that the role of histamine in promoting wakefulness is largely mediated by H1-receptors. nih.gov

The administration of first-generation H1 receptor antagonists, a class to which bamipine belongs, in wild-type animals typically results in sedation and impaired cognitive performance. nih.gov These effects are absent when the same antagonists are administered to H1R-KO mice, confirming that these central effects are indeed mediated through the H1 receptor. nih.gov Furthermore, research indicates that the sedative effects of H1 antagonists are correlated with their occupancy of H1 receptors in the brain. nih.govnih.gov

Table 1: Expected Comparative CNS Effects in H1R-KO and Wild-Type Mice

| Parameter | Wild-Type Mice (with H1 Antagonist) | H1-Receptor Knockout (H1R-KO) Mice (with H1 Antagonist) | Rationale |

|---|---|---|---|

| Arousal/Wakefulness | Decreased | No significant change | The sedative effect is mediated by the blockade of H1 receptors, which are absent in KO mice. nih.govnih.gov |

| Sleep Latency | Shortened | Unchanged | H1 receptor antagonism facilitates sleep onset in animals with functional receptors. nih.gov |

| Cognitive Performance | Impaired | No impairment | Cognitive deficits are linked to the blockade of central H1 receptors. nih.gov |

Behavioral Pharmacology Studies: Locomotion, Nociception, and Aggressive Behavior Analyses

Preclinical behavioral studies in animal models are crucial for characterizing the neuropharmacological profile of a compound. While specific data on bamipine is limited, the effects of H1 receptor antagonism, in general, have been studied.

Locomotion: The impact of H1 receptor antagonists on spontaneous motor activity can be complex. Some first-generation antihistamines are known to cause psychomotor impairment. researchgate.net However, the specific effects can vary between compounds. For instance, studies on other H1 antagonists have shown both decreases in spontaneous motor activity and, in some cases, activating effects, which may be due to off-target actions. researchgate.netmdpi.com The use of knockout models helps to dissect these effects, indicating that the H1 receptor itself plays a role in modulating locomotion. nih.govresearchgate.net

Nociception: Nociception, the neural process of encoding noxious stimuli, is another behavior modulated by the histaminergic system. Studies in H1-receptor knockout mice have demonstrated the involvement of this receptor in nociceptive responses. nih.gov Histamine can have both pro- and anti-nociceptive effects depending on the context and receptor subtype involved. Blockade of H1 receptors has been shown to influence pain perception in various animal models. frontiersin.org

Aggressive Behavior: The histaminergic system also appears to play a role in modulating aggressive behavior. Research utilizing H1-receptor knockout mice has pointed to the involvement of H1 receptors in the control of aggression. nih.gov

Immunomodulatory and Anti-inflammatory Research in Disease Models

Beyond its effects on the central nervous system, the potential for bamipine to modulate the immune system and inflammatory processes has been an area of interest, particularly in the context of inflammatory diseases.

Assessment of Bamipine Dihydrochloride (B599025) in Experimental Inflammatory Conditions

Animal models of inflammatory diseases are essential for evaluating the therapeutic potential of compounds like bamipine.

Animal Models of Inflammatory Skin Diseases: Inflammatory skin conditions, such as atopic dermatitis and psoriasis, are characterized by complex immune responses. nih.govmdpi.com Animal models that mimic these conditions are used to test the efficacy of anti-inflammatory agents. nih.gov For example, models of atopic dermatitis can be induced by epicutaneous sensitization with allergens, leading to skin lesions and inflammation. researchgate.net Bamipine has been mentioned as a potentially preferred antihistamine for use in inflammatory skin diseases like atopic dermatitis. googleapis.com The rationale for its use stems from the general understanding that histamine is a key mediator in the pruritus (itching) associated with these conditions.

Animal Models of Autoimmune Disorders: Animal models are also critical in the study of autoimmune disorders like rheumatoid arthritis. frontiersin.org These models, often induced by agents like Freund's Complete Adjuvant (FCA), exhibit chronic inflammation and joint destruction, providing a platform to test anti-inflammatory and immunomodulatory drugs. frontiersin.org While direct studies of bamipine in these specific models are not widely reported, the known anti-inflammatory properties of H1 antagonists suggest a potential therapeutic role.

Investigation of Cytokine and Inflammatory Mediator Modulation in Animal Models

The anti-inflammatory effects of drugs are often mediated by their ability to alter the production and release of cytokines and other inflammatory mediators.

In various animal models of inflammation, a key mechanism of action for anti-inflammatory compounds is the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.govmdpi.com These cytokines play a pivotal role in the initiation and maintenance of inflammatory responses. nih.gov For example, in models of neuropathic pain, the expression of these cytokines is often upregulated. nih.gov Similarly, in models of arthritis, a reduction in these pro-inflammatory markers is a key indicator of therapeutic efficacy. frontiersin.orgtaylorfrancis.com

Conversely, some therapeutic approaches aim to enhance the levels of anti-inflammatory cytokines like IL-10. nih.gov The modulation of these inflammatory molecules is a common feature of effective treatments for various inflammatory conditions. nih.govnih.gov While specific data on bamipine's direct effects on cytokine profiles in these models are scarce, the general principle of H1 antagonists possessing anti-inflammatory properties suggests that bamipine could potentially influence these pathways. For instance, other antihistamines have been studied for their ability to modulate cytokine levels in conditions like chronic urticaria. nih.gov

Table 2: Key Inflammatory Mediators and Their Roles in Animal Models

| Mediator | Primary Role in Inflammation | Relevance in Animal Models |

|---|---|---|

| TNF-α | Pro-inflammatory cytokine; involved in systemic inflammation. frontiersin.orgmdpi.com | Upregulated in models of arthritis and neuropathic pain. frontiersin.orgnih.gov |

| IL-1β | Pro-inflammatory cytokine; mediates a wide range of immune and inflammatory responses. mdpi.com | Elevated in various inflammatory models; contributes to pain and tissue damage. nih.gov |

| IL-6 | Pro-inflammatory cytokine; involved in both acute and chronic inflammation. mdpi.com | Increased levels are associated with disease severity in models of arthritis and urticaria. taylorfrancis.comnih.gov |

| IL-10 | Anti-inflammatory cytokine; regulates and suppresses inflammatory responses. nih.gov | Upregulation is often a therapeutic goal in inflammatory disease models. nih.gov |

Advanced Analytical Chemistry and Method Development for Bamipine Dihydrochloride

Chromatographic Techniques and Validation for Research Applications

Chromatographic methods are fundamental in separating Bamipine (B1667737) dihydrochloride (B599025) from potential impurities and degradation products, allowing for its precise quantification and identification.

Development and Application of High-Performance Liquid Chromatography (HPLC) Methods for Bamipine Dihydrochloride Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. alwsci.com Method development often focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A typical HPLC method for this compound would involve a C18 column, a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), and UV detection at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability and reproducibility of the results. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

A novel HPLC method has been developed for the simultaneous determination of bamipine, sympathomimetic amines, and dextromethorphan (B48470) in bulk drug material. scispace.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Structural Elucidation and Quantification in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. semanticscholar.org For this compound, which is a relatively non-volatile compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. jfda-online.com This process involves chemically modifying the analyte to a more suitable form.

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its structural elucidation and confirmation. GC-MS is particularly valuable for identifying unknown impurities and degradation products. semanticscholar.org

Method validation for GC-MS analysis follows similar principles to HPLC, with additional considerations for the mass spectrometric detection, such as the selectivity of the ion monitoring mode.

Spectroscopic and Electrochemical Characterization in Research

Spectroscopic and electrochemical techniques provide invaluable information about the structure, purity, and chemical behavior of this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. nuvisan.com ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and stereochemistry of the molecule can be determined. NMR is also highly effective for assessing the purity of a sample, as the presence of impurities will give rise to additional signals in the spectrum.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. alwsci.com This data is crucial for confirming the identity of the compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further enhancing the confidence in the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis and Method Development

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of this compound in solution. iajps.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. UV-Vis spectroscopy is widely used in quality control and for monitoring the release of the drug from pharmaceutical formulations. Recent advancements have expanded its application in preclinical cancer studies. nih.gov

Table 2: Illustrative UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| λmax | ~254 nm |

| Molar Absorptivity (ε) | Dependent on solvent and pH |

| Linearity Range | Typically in the µg/mL range |

Electrochemical Oxidation Mechanisms and Voltammetric Analysis of this compound

The electrochemical behavior of this compound has been investigated using voltammetric techniques. nih.govrsc.org Studies have examined the electrochemical oxidation of the compound at a platinum electrode in different media, such as sulphuric acid and phosphate buffer solutions. nih.govrsc.org These investigations have proposed different reaction mechanisms depending on the applied potential, indicating a complex oxidation process. nih.govrsc.org

Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, can be utilized for the quantitative determination of this compound. nih.govrsc.orgabechem.com These techniques measure the current response of the analyte as a function of the applied potential, providing a sensitive and selective means of analysis. The feasibility of determining the drug by this method has been demonstrated. nih.govrsc.org

Implementation of Quality by Design (QbD) and Process Analytical Technology (PAT) in this compound Synthesis Research

The synthesis of Active Pharmaceutical Ingredients (APIs) such as this compound is increasingly governed by the principles of Quality by Design (QbD) and the application of Process Analytical Technology (PAT). europeanpharmaceuticalreview.combiomedres.us This modern approach moves away from traditional quality control, which relies on testing the final product, towards a paradigm where quality is proactively built into the manufacturing process. biomedres.us For a molecule like Bamipine, a piperidine (B6355638) derivative, this involves a deep, science-based understanding of how raw material attributes and process parameters influence the final product's critical quality attributes. pmarketresearch.commdpi.com

The core of the QbD methodology is to begin with a predefined objective, namely the Quality Target Product Profile (QTPP), and to systematically identify and control all sources of variability in the manufacturing process. biomedres.usmt.com PAT serves as a critical enabler for QbD, providing the tools for real-time monitoring and control of the process, ensuring that it remains within its designated design space. europeanpharmaceuticalreview.comadragos-pharma.com

Defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

The first step in applying QbD to this compound synthesis is to define the QTPP. This profile is a prospective summary of the quality characteristics of the final drug product that are necessary to ensure the desired quality, safety, and efficacy. From the QTPP, the Critical Quality Attributes (CQAs) of the API are identified. CQAs are physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. mt.com

For this compound, these CQAs would typically include:

Identity: Confirmation of the correct chemical structure.

Assay: The concentration or potency of the API.

Purity: The level of process-related impurities and degradation products.

Polymorphic Form: The specific crystalline structure, which can affect solubility and stability.

Particle Size Distribution: Influences dissolution rates and formulation properties.

Residual Solvents: Levels of organic volatile impurities remaining from the synthesis.

Risk Assessment and Identification of Critical Process Parameters (CPPs)

A crucial phase in QbD implementation is conducting a risk assessment to link material attributes and process parameters to the identified CQAs. researchgate.net This process helps to identify the Critical Process Parameters (CPPs)—those parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. mt.com For the synthesis of a piperidine derivative like Bamipine, a risk assessment might identify several potential CPPs. pmarketresearch.commdpi.com

Table 1: Illustrative Risk Assessment for this compound Synthesis

| Synthesis Step | Potential Process Parameter | Potential Impact on CQA | Risk Level | Rationale |

| N-alkylation of 4-amino-piperidine precursor | Reaction Temperature | Impurity formation (side reactions) | High | Temperature excursions can lead to over-alkylation or degradation, impacting purity. |

| Stoichiometry of Reagents | Assay, Impurity Profile | High | Incorrect ratios can result in incomplete reactions or excess starting materials, affecting yield and purity. researchgate.net | |

| Mixing Speed | Reaction Kinetics, Homogeneity | Medium | Inconsistent mixing can cause localized hotspots or concentration gradients, leading to variability. pmarketresearch.com | |

| Purification / Crystallization | Solvent/Anti-solvent Ratio | Polymorphic Form, Particle Size | High | The solvent system is critical for controlling the crystallization process and isolating the desired solid-state form. sailife.com |

| Cooling Rate | Particle Size, Purity (impurity inclusion) | High | Rapid cooling can lead to smaller particles and trap impurities within the crystal lattice. | |

| pH | Yield, Purity | Medium | pH affects the solubility and stability of the hydrochloride salt, influencing yield and impurity purging. | |

| Drying | Drying Temperature | Residual Solvents, Degradation | High | Excessive temperature can lead to thermal degradation of the API. |

| Vacuum Pressure | Residual Solvents | Medium | Inadequate vacuum can result in failure to meet residual solvent specifications. |

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

PAT provides the technological framework to monitor the identified CPPs in real-time or near-real-time. adragos-pharma.commt.com The integration of PAT tools into the synthesis process allows for continuous assurance of quality and facilitates a deeper process understanding. americanpharmaceuticalreview.comresearchgate.net For this compound synthesis, a suite of PAT tools could be deployed.

In-situ Spectroscopy (FTIR/Raman): Spectroscopic probes can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and the main product in real-time. mt.com This allows for precise determination of reaction completion, preventing the formation of impurities associated with unnecessarily long reaction times or temperature exposure. For instance, in-situ FTIR can track the consumption of the N-phenyl-piperidin-4-amine precursor and the formation of Bamipine. mt.com

Online Chromatography (HPLC/UPLC): Automated sampling systems can draw from the reactor and perform rapid chromatographic analysis. rsc.org This provides detailed information on the impurity profile as the reaction progresses, allowing for immediate adjustments if a deviation is detected.

Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM): During crystallization, FBRM probes can monitor the particle size distribution and count in real-time. sailife.com PVM provides images of the crystals, helping to detect issues like "oiling out" or agglomeration. sailife.com This data allows for precise control over the cooling and anti-solvent addition rates to target a specific particle size and shape, which is a CQA.

Table 2: Application of PAT Tools in this compound Synthesis

| Process Step | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | PAT Tool | Measurement & Control |

| N-alkylation Reaction | Reaction Endpoint | Purity, Assay | In-situ FTIR / Raman Spectroscopy | Monitors disappearance of starting material and appearance of product to determine kinetic profile and precise endpoint. mt.comrsc.org |

| Crystallization | Supersaturation, Cooling Rate | Particle Size Distribution, Polymorphism, Purity | FBRM, PVM, In-situ FTIR | FBRM tracks particle size and count. sailife.com In-situ FTIR can monitor solute concentration to control supersaturation. PVM provides visual confirmation of crystal habit. sailife.com |

| Drying | Solvent Content | Residual Solvents | Near-Infrared (NIR) Spectroscopy | NIR can be used to monitor the solvent content in the wet cake, allowing for precise determination of the drying endpoint. |

By implementing a QbD framework enabled by PAT, the synthesis of this compound can be transformed into a highly understood and controlled process. This approach not only enhances the consistency and reliability of product quality but also improves manufacturing efficiency, reduces waste, and facilitates regulatory compliance by demonstrating a superior degree of process control. nih.govnih.gov The ultimate outcome is a robust manufacturing process capable of consistently delivering high-quality this compound.

Emerging Research Areas and Comparative Pharmacological Analyses of Bamipine Dihydrochloride

Investigation of Non-Histamine Receptor Mediated Effects (e.g., Antibradykinin Activity)

While primarily classified as a histamine (B1213489) H1 receptor antagonist, emerging research suggests that Bamipine's pharmacological profile may extend beyond this primary mechanism. patsnap.com Investigations into its effects on other receptor systems and signaling pathways are uncovering a broader spectrum of activity. For instance, some first-generation antihistamines are known to interact with muscarinic receptors, which could account for some of their secondary effects. resourcepharm.com

Beyond receptor antagonism, there is interest in the potential anti-inflammatory properties of Bamipine (B1667737). patsnap.com This is hypothesized to occur through the modulation of inflammatory mediators and cytokines, suggesting a more complex interaction with the immune response than simple histamine blockade. patsnap.com Further research is needed to fully elucidate these non-histamine receptor-mediated effects and their potential therapeutic implications.

Research into Antimycobacterial Activity of Bamipine Dihydrochloride (B599025) and its Analogs

A notable area of investigation is the antimycobacterial activity of Bamipine and its derivatives. Studies have shown that Bamipine exhibits inhibitory effects against Mycobacterium tuberculosis. ncats.ionih.gov Specifically, at a concentration of 6.25 µg/mL, Bamipine treatment resulted in a 29% inhibition of Mycobacterium tuberculosis H37Rv after four days, as determined by the microplate alamar blue assay. ncats.io

Research has also explored the antimycobacterial potential of Bamipine analogs. The synthesis and evaluation of 2-substituted derivatives of Bamipine have been undertaken to explore structure-activity relationships. nih.govsic.gov.co While substitution in the 2-position of the piperidine (B6355638) ring generally decreased H1-receptor antagonistic potency, some derivatives demonstrated markedly improved antimycobacterial activity. nih.gov This line of research suggests that the Bamipine scaffold could be a valuable starting point for the development of new antimycobacterial agents. nih.govmdpi.com The search for novel drug targets within mycobacteria, such as those involved in energy metabolism, further supports the exploration of compounds like Bamipine and its analogs. frontiersin.org

Comparative Pharmacological Analyses with Other Antihistamine Generations in Preclinical Settings

Differential Receptor Selectivity and Affinity Profiling

Bamipine is classified as a first-generation antihistamine, a group characterized by its ability to cross the blood-brain barrier and cause sedation. patsnap.com In contrast, second-generation antihistamines are designed to have greater selectivity for peripheral H1 receptors and reduced central nervous system penetration. resourcepharm.comnih.gov

Preclinical studies comparing these generations often involve competitive binding assays to determine receptor affinity. These assays typically use radiolabeled ligands, such as [³H]-mepyramine, in isolated tissue models like the guinea pig ileum to evaluate the binding potency of different antihistamines to the H1 receptor. The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. For instance, the affinity of the second-generation antihistamine bilastine (B1667067) for the human H1 receptor is influenced by interactions with specific amino acid residues, such as Lys179 and Lys191. nih.gov Similarly, the binding affinity of doxepin, a potent tricyclic antihistamine, can be affected by sequence variants in the H1 receptor. mdpi.com

First-generation antihistamines like Bamipine often exhibit activity at other receptors, such as muscarinic receptors, contributing to their side-effect profile. resourcepharm.com In contrast, second-generation antihistamines generally show higher selectivity for the H1 receptor. nih.gov

Table 1: Comparative Receptor Affinity of Antihistamines

This table is for illustrative purposes and based on general characteristics of antihistamine generations. Specific values for Bamipine require further dedicated research.

| Antihistamine | Generation | Primary Target | Other Receptors |

|---|---|---|---|

| Bamipine | First | Histamine H1 Receptor | Muscarinic Receptors |

| Diphenhydramine | First | Histamine H1 Receptor | Muscarinic Receptors |

| Cetirizine | Second | Histamine H1 Receptor | Low affinity for other receptors |

Comparative Studies on Blood-Brain Barrier Penetration in Animal Models

A defining characteristic of first-generation antihistamines is their ability to penetrate the blood-brain barrier (BBB), leading to central nervous system effects like sedation. patsnap.com Bamipine is known to be a sedating antihistamine due to its capacity to cross the BBB. ncats.ioncats.io In contrast, second-generation antihistamines are developed to be less lipophilic and are often substrates for efflux transporters like P-glycoprotein at the BBB, which limits their entry into the brain. nih.gov

Animal models are crucial for assessing the BBB penetration of drugs. bmbreports.org While various animal models are used, it's important to note that there can be species differences in BBB maturation and function. europa.eu For example, rodent models may not always perfectly predict BBB penetration in humans. bmbreports.orgeuropa.eu Studies in animal models, including zebrafish, can be used to visualize and quantify the extent to which a compound crosses the BBB. dovepress.com Such studies are essential for comparing the CNS penetration potential of first-generation antihistamines like Bamipine with that of second-generation agents.

Role of Bamipine Dihydrochloride as a Research Tool in Drug Discovery and Development

This compound serves as a valuable research tool in several areas of drug discovery and development. Its established role as a first-generation H1 antihistamine makes it a useful reference compound in the screening and characterization of new antihistaminic agents.

Furthermore, the Bamipine scaffold has been identified as a "privileged scaffold" in medicinal chemistry. This means its chemical structure is versatile and can be modified to create ligands for various biogenic amine receptors. For example, researchers have synthesized series of compounds based on the Bamipine framework to develop ligands for dopamine (B1211576) D3 receptors, highlighting its utility in structure-activity relationship (SAR) studies. These investigations help in understanding how structural modifications influence receptor binding affinity and selectivity.

The chemical properties of Bamipine also make it a subject of interest in analytical chemistry research, where it has been used in the development and validation of analytical methods, such as gas chromatography-mass spectrometry, for the analysis of related compounds in pharmaceutical formulations.

Q & A

Q. What experimental methods are recommended for validating the identity and purity of Bamipine dihydrochloride in preclinical studies?

Q. How does the dihydrochloride salt form influence solubility and stability in pharmacological assays?

The dihydrochloride form enhances solubility in aqueous solutions due to ionic interactions, which is critical for in vitro assays. Stability studies should include pH-dependent degradation tests (e.g., 4–8 pH range) and thermal analysis (TGA/DSC) to assess storage conditions. Compare results with hydrochloride analogs to evaluate salt-specific effects .

Q. What are the minimal characterization requirements for this compound in synthetic chemistry publications?

Include elemental analysis (C, H, N, Cl), melting point, and spectroscopic data (¹H/¹³C NMR, HRMS). For novel derivatives, provide crystallographic data (if available) and purity documentation. Follow journal guidelines (e.g., Medicinal Chemistry Research) to prioritize reproducibility, ensuring methods are detailed enough for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy across different cell lines or animal models?

Conduct dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., serum-free media, controlled oxygen levels). Use orthogonal assays (e.g., Western blotting alongside viability assays) to confirm target engagement. Analyze batch-to-batch variability in compound preparation and consider species-specific metabolic differences .

Q. What strategies optimize this compound’s bioavailability in CNS-targeted studies while minimizing off-target effects?

Employ prodrug designs or lipid nanoparticle encapsulation to enhance blood-brain barrier penetration. Use pharmacokinetic (PK) profiling with LC-MS/MS to monitor plasma and tissue concentrations. Pair with RNA-seq or proteomics to identify off-target pathways .

Q. How should researchers design a collaborative study to evaluate this compound’s mechanism of action across multiple institutions?

Define shared protocols for compound handling (e.g., storage at –20°C in desiccated vials) and assay conditions (e.g., cell passage number limits). Use centralized repositories for raw data (e.g., MIACARM-compliant databases) and establish inter-lab validation steps, such as blinded sample analysis .

Q. What computational and experimental approaches validate this compound’s target specificity in complex biological systems?

Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to assess binding affinity. Perform CRISPR/Cas9 knockout of putative targets in relevant cell lines and evaluate rescue experiments. Cross-validate with chemoproteomic profiling .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare studies, highlighting variables like assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or cell line genetic backgrounds .

- Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document metadata such as solvent lot numbers, incubation times, and equipment calibration dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.